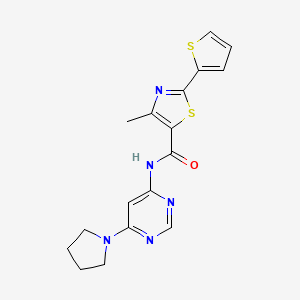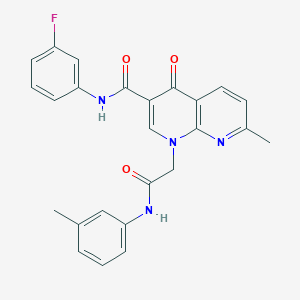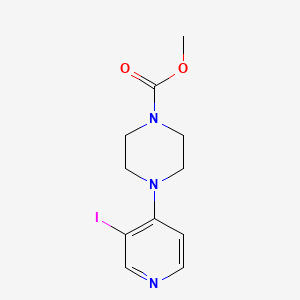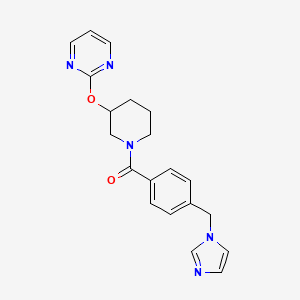
6-(Difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds like “6-(Difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl chloride” belong to a class of organic compounds known as sulfonyl chlorides . They contain a sulfonyl functional group attached to a chlorine atom .
Molecular Structure Analysis
The molecular structure of such compounds typically consists of a sulfonyl group (-SO2-) attached to a chlorine atom and a carbon-based structure . The difluoromethoxy group (-OCHF2) is a fluorinated alkoxy group .Chemical Reactions Analysis
Sulfonyl chlorides are reactive substances that can participate in various chemical reactions. They are commonly used in organic synthesis as they can react with amines to form sulfonamides, or with alcohols to form sulfonate esters .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their specific structure. Generally, sulfonyl chlorides are characterized by their reactivity, and the presence of the difluoromethoxy group could influence properties such as polarity and stability .Applications De Recherche Scientifique
- DFMNS can serve as a fluorescent probe due to its unique optical properties. Researchers have utilized it for detecting specific ions (such as Cu²⁺, Hg²⁺, Mg²⁺, and Zn²⁺), pH levels, environmental polarity, and reactive oxygen species (ROS) . Its fluorescence properties make it valuable for cellular imaging and disease diagnosis.
- DFMNS has been explored as a sensing agent for detecting ions, small organic molecules, and biomacromolecules (e.g., enzymes, DNAs/RNAs, lipids, and carbohydrates). These applications are crucial for understanding biological processes and diagnosing diseases .
- In a one-step hydrothermal reaction, nano-SnO₂ particles catalyze the pyrolysis of 2,4,6-trihydroxybenzoic acid and m-phenylenediamine to produce CQDs. DFMNS plays a role in this process, contributing to the synthesis of these nanomaterials .
- DFMNS provides a platform for studying photophysical properties, such as excited-state intramolecular proton transfer (ESIPT). Understanding these processes aids in designing better fluorescent probes and sensors .
Fluorescent Probes and Imaging Agents
Chemical Sensors and Sensing Materials
Hydrothermal Synthesis of Carbon Quantum Dots (CQDs)
Photophysical Studies and Mechanistic Insights
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-(difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF2O3S/c12-18(15,16)10-4-2-7-5-9(17-11(13)14)3-1-8(7)6-10/h1,3,5-6,11H,2,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXQPJMLOWBCTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)OC(F)F)C=C1S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(4-fluorophenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one](/img/structure/B2707452.png)
![(5-bromopyridin-3-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2707453.png)
![Prop-2-en-1-yl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-2-methyl-4-(4-methylphenyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B2707454.png)
![2-(4-hydroxypiperidin-1-yl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide](/img/structure/B2707455.png)
![2-Chloro-N-(2-methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]acetamide](/img/structure/B2707456.png)
![5-(3-fluorobenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2707457.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2707459.png)

![6-(Bromomethyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole hydrobromide](/img/structure/B2707462.png)



![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide](/img/structure/B2707471.png)